molecular formula C12H11N7OS B5695525 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B5695525
M. Wt: 301.33 g/mol
InChI Key: IMHYCQPEJAFRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a role in the regulation of intracellular signaling pathways. The inhibition of PDE2A by TAK-915 leads to an increase in cyclic nucleotide levels, which can have beneficial effects on cognitive function.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of PDE2A, which is a key enzyme in the regulation of intracellular signaling pathways. PDE2A hydrolyzes cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular processes. By inhibiting PDE2A, this compound increases the levels of cyclic nucleotides, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. In animal studies, this compound has been shown to improve cognitive function, including memory and learning, in a dose-dependent manner. This compound has also been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules in neuronal function. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its specificity for PDE2A, which allows for the selective modulation of intracellular signaling pathways. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, there are also limitations to using this compound in lab experiments, including the need for careful dosing and monitoring due to its potential effects on cyclic nucleotide levels.

Future Directions

There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. One area of focus could be the development of more selective PDE2A inhibitors that have even greater efficacy and fewer off-target effects. Additionally, further studies could investigate the potential therapeutic applications of this compound in other cognitive disorders beyond Alzheimer's disease and schizophrenia. Finally, research could focus on the development of biomarkers to predict patient response to treatment with this compound.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-bromo-3-nitrobenzoic acid. The resulting product is then reduced and coupled with 1H-tetrazol-1-yl-amine to form the final compound. The synthesis of this compound has been described in detail in a number of scientific publications.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in cognitive disorders. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These studies have also demonstrated that this compound is well-tolerated and has a favorable pharmacokinetic profile.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-4-3-5-9(6-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHYCQPEJAFRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.